molecular formula C16H19N3O3 B3000409 (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide CAS No. 2223246-04-4

(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide

Número de catálogo B3000409
Número CAS: 2223246-04-4
Peso molecular: 301.346
Clave InChI: GGGOLWRJDSCPEK-DOMZBBRYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide, also known as BMS-986177, is a novel small molecule that has gained attention in the field of drug discovery due to its potential therapeutic applications. It belongs to the class of morpholine-based compounds and has been found to exhibit potent inhibitory activity against a range of enzymes and receptors.

Mecanismo De Acción

The mechanism of action of (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide involves the inhibition of its target enzymes and receptors. For example, it binds to the active site of HAT and prevents its cleavage of histones, leading to the inhibition of gene expression. Similarly, it binds to the ATP-binding site of CK1δ and inhibits its kinase activity, leading to the modulation of various signaling pathways. The exact mechanism of action of this compound on CXCR4 is not fully understood, but it is believed to involve the inhibition of receptor activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against its target enzymes and receptors in biochemical assays. In vivo studies have also demonstrated its efficacy in various disease models, including cancer, HIV, and inflammation. However, its effects on normal physiological processes are not fully understood and require further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide offers several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments involving this compound.

Direcciones Futuras

There are several future directions for the research on (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide. One potential application is in the development of novel cancer therapies that target HAT and CK1δ. Another direction is the investigation of its potential as an anti-HIV agent by targeting CXCR4. Additionally, further studies are needed to understand its effects on normal physiological processes and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Métodos De Síntesis

The synthesis of (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide involves a multi-step process that starts with the reaction of N-Boc-3-aminopropanal with 2,2-dimethyl-1,3-dioxane-4,6-dione. The resulting intermediate is then subjected to a series of reactions involving various reagents and catalysts to yield the final product. The process is complex and requires careful optimization of reaction conditions to obtain high yields and purity.

Aplicaciones Científicas De Investigación

(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including the serine protease HAT, the protein kinase CK1δ, and the G-protein-coupled receptor CXCR4. These targets are implicated in various disease conditions such as cancer, HIV, and inflammation, making this compound a promising candidate for drug development.

Propiedades

IUPAC Name

(2R,3S)-4-benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-15(16(21)18(2)9-8-17)19(14(20)11-22-12)10-13-6-4-3-5-7-13/h3-7,12,15H,9-11H2,1-2H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGOLWRJDSCPEK-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.